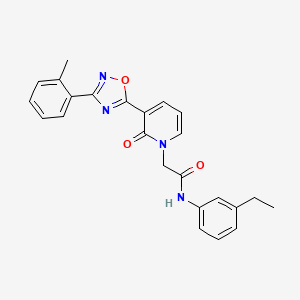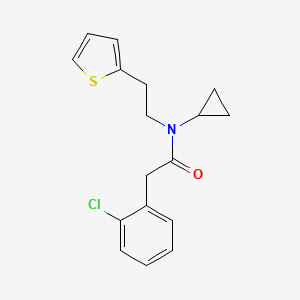
2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a cyclopropyl group, a thiophen-2-yl group, and an ethyl acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely involve aromatic rings (from the phenyl and thiophenyl groups), a cyclopropyl ring, and an amide group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The aromatic rings might undergo electrophilic aromatic substitution, the amide could participate in hydrolysis or condensation reactions, and the cyclopropyl group might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar amide group and the nonpolar aromatic rings .Scientific Research Applications
Chlorophenyl Derivatives and Environmental Impact
Chlorophenyl derivatives are significant in environmental science, especially concerning their role as precursors to dioxins in thermal processes, including waste incineration. The study by Peng et al. (2016) highlights chlorophenols (CP), a group of chlorophenyl derivatives, for their environmental relevance and behavior, especially in Municipal Solid Waste Incineration (MSWI). CPs are identified as major precursors to dioxins, showcasing their impact on environmental pollution and public health concerns due to their persistence and bioaccumulation potential (Peng et al., 2016).
Thiophene Analogues and Biological Activities
Thiophene derivatives, similar to the thiophen-2-yl component of the compound , have been explored for their biological activities, including potential carcinogenicity. Ashby et al. (1978) synthesized and evaluated thiophene analogues of known carcinogens, exploring their potential carcinogenicity and providing insights into the chemical and biological behavior of thiophene compounds. This research underscores the importance of understanding the biological impacts of thiophene-containing compounds, which could extend to evaluating the safety and biological effects of similar compounds (Ashby et al., 1978).
Cyclopropyl Derivatives and Ethylene Inhibition
Cyclopropyl derivatives, like the N-cyclopropyl group in the compound, are known for their applications in agriculture and horticulture, particularly as ethylene inhibitors. The study on 1-methylcyclopropene (1-MCP) by Blankenship and Dole (2003) reviews its action as an ethylene inhibitor, highlighting its use to extend the shelf life of fruits and vegetables by delaying ripening and senescence. This suggests potential research applications of cyclopropyl-containing compounds in postharvest biology and technology (Blankenship & Dole, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-6-2-1-4-13(16)12-17(20)19(14-7-8-14)10-9-15-5-3-11-21-15/h1-6,11,14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOSFYCVVJAHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

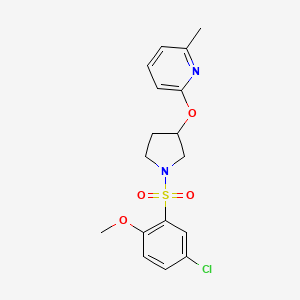
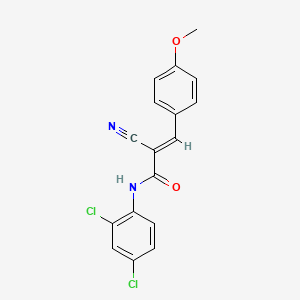
![(2-Bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2531926.png)
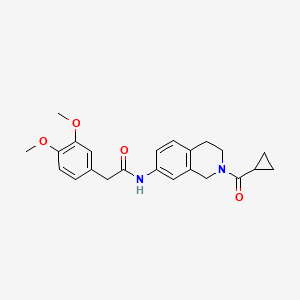
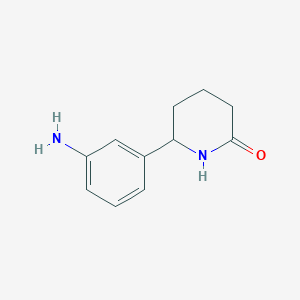
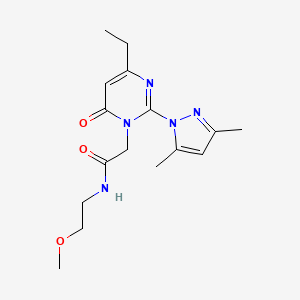
![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)
![1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2531936.png)
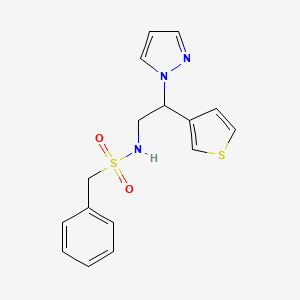
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)
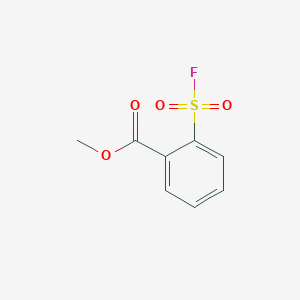
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)
![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)
